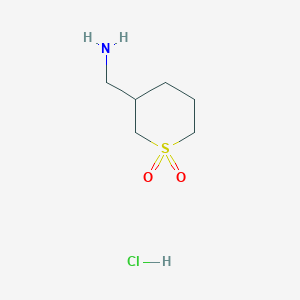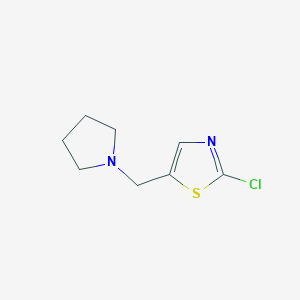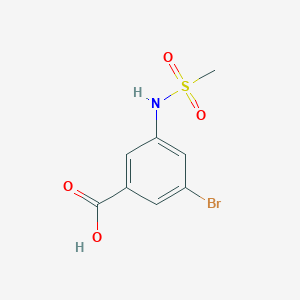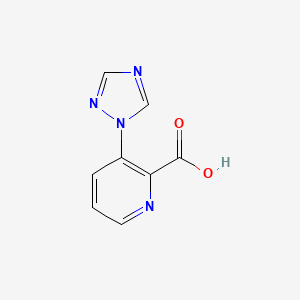
(3-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is1S/C12H16FNO2/c13-11-7-9 (8-14)1-2-12 (11)16-10-3-5-15-6-4-10/h1-2,7,10H,3-6,8,14H2 . This indicates that the compound contains a fluorophenyl group attached to a tetrahydropyran ring via a methanamine linker. Physical And Chemical Properties Analysis
This compound is a solid or liquid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Biological Evaluation
Novel Pyrane and Pyrene Glycosides : A study by Srinivas et al. (2020) focused on the synthesis of novel pyrane glycosides, showing potential antibacterial and antifungal activities. The compounds were derived from chalcone derivatives, hinting at a method for developing substances with potential therapeutic uses Srinivas, Sunitha, & Shamili, 2020.
Dicarboxylic Acid Amides and Diamides : Research by Aghekyan et al. (2018) explored the condensation reactions of various nonaromatic amines to create N,N'-disubstituted oxamides and N-Aryloxamides, showcasing a pathway for synthesizing complex amides from simple precursors Aghekyan, Mkryan, Muradyan, & Tumajyan, 2018.
Potential Therapeutic Applications
- Alzheimer's Disease Treatment : A study by Kumar et al. (2013) synthesized 3-aryl-1-phenyl-1H-pyrazole derivatives, which demonstrated significant inhibitory activities against acetylcholinesterase and monoamine oxidase-B. These findings suggest potential applications in developing treatments for Alzheimer's disease Kumar, Jain, Parle, Jain, & Kumar, 2013.
Chemical Transformations and Structural Analysis
- N,2,2-Trimethyltetrahydro-2H-pyran-4-amine Transformations : Arutyunyan et al. (2012) investigated the chemical transformations of N,2,2-trimethyltetrahydro-2H-pyran-4-amine, revealing methods for generating complex structures from simpler amines. This study expands the toolkit for synthetic organic chemistry Arutyunyan, Nazaryan, Akopyan, Panosyan, & Gevorgyan, 2012.
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
(3-fluorophenyl)-(oxan-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-3-1-2-10(8-11)12(14)9-4-6-15-7-5-9;/h1-3,8-9,12H,4-7,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYQNHNDWPSDDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC(=CC=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1449213.png)






